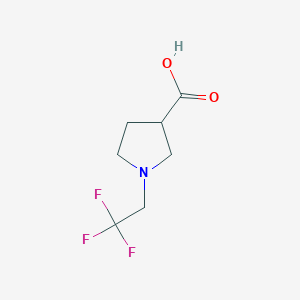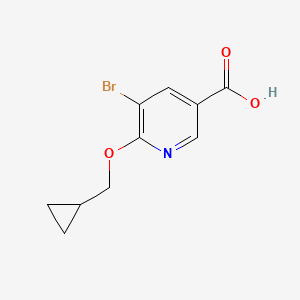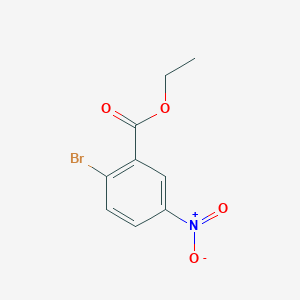![molecular formula C11H12FN3O B1345834 {2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine CAS No. 1142210-85-2](/img/structure/B1345834.png)
{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” is a chemical compound with a linear formula of C10H11O1N3Cl1F1 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-oxadiazole derivatives, has been reported in the literature . These compounds were synthesized and their structures were confirmed by 1 HNMR, 13 CNMR, and Mass spectral analysis .
Molecular Structure Analysis
The molecular structure of “{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” can be represented by the SMILES string FC1=CC=C (C2=NN=C (CCN)O2)C=C1.Cl . The InChI key is HMWBGYYFAZGMLE-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” are not available, similar compounds such as 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity .
Physical And Chemical Properties Analysis
“{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” is a solid compound . Its molecular weight is 298.27 g/mol .
Scientific Research Applications
Therapeutic Potency and Development of Medicinal Agents
1,3,4-Oxadiazole derivatives exhibit a broad spectrum of bioactivities, which makes them valuable in the treatment of different ailments. Their peculiar structural feature allows for effective binding with various enzymes and receptors in biological systems through numerous weak interactions, leading to significant therapeutic effects. Research highlights the development of 1,3,4-oxadiazole-based compounds for anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. This review will be instrumental in guiding new thoughts in the rational design and development of more active and less toxic medicinal agents based on the 1,3,4-oxadiazole structure (Verma et al., 2019).
Biological Roles and Synthetic Methods
Heterocyclic chemistry focuses on the synthesis of biologically active 1,3,4-oxadiazole cores for treating numerous diseases. Innovative methods for synthesizing 1,3,4-oxadiazole derivatives and their medicinal applications have been developed. The synthesis and biological applications of these candidates over the past 15 years have been reviewed, highlighting their therapeutic potential for society (Nayak & Poojary, 2019).
Pharmacological Activities
The wide range of pharmacological activities exhibited by coumarin and oxadiazole derivatives underscores their potential for further modification to synthesize more effective and potent drugs. The oxadiazole moiety, in particular, shows antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable component in medicinal chemistry for developing new therapeutic agents (Jalhan et al., 2017).
Antiparasitic Agents
The heterocyclic oxadiazole rings are explored for the design and synthesis of new drugs to treat parasitic infections, demonstrating their versatility as scaffolds in the development of chemical entities potentially useful as antiparasitic drugs. This review presents the potential use of oxadiazole rings, comparing the isomeric forms and discussing their reactivity, which justifies the importance of 1,2,4 and 1,3,4-oxadiazoles isomers in medicinal chemistry (Pitasse-Santos et al., 2017).
Safety And Hazards
Future Directions
The future directions for “{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” and similar compounds could involve further exploration of their biological activities. For instance, indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities . Similarly, fluorinated pyrazole derivatives have shown promise in the field of medicinal chemistry .
properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-13-7-6-10-14-11(16-15-10)8-2-4-9(12)5-3-8/h2-5,13H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFGVKAKENKLHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197904 |
Source


|
| Record name | 5-(4-Fluorophenyl)-N-methyl-1,2,4-oxadiazole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine | |
CAS RN |
1142210-85-2 |
Source


|
| Record name | 5-(4-Fluorophenyl)-N-methyl-1,2,4-oxadiazole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-N-methyl-1,2,4-oxadiazole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

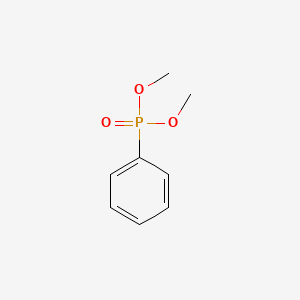
![Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1345753.png)
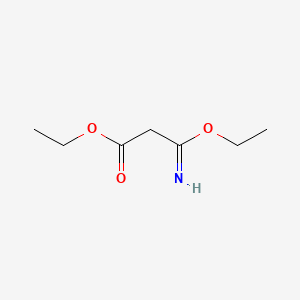
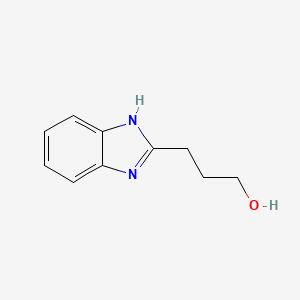
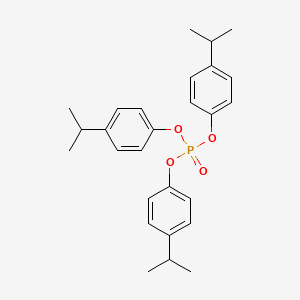
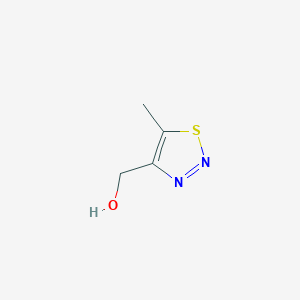
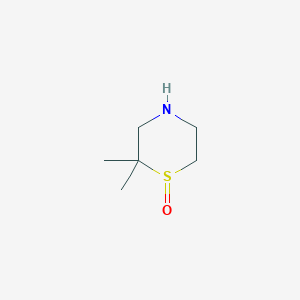
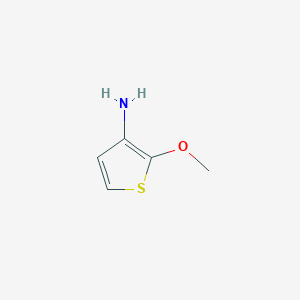

![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)

